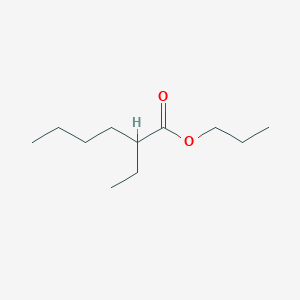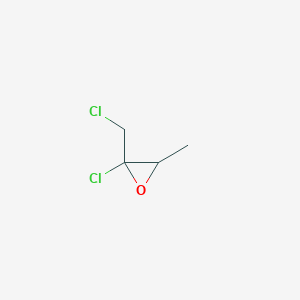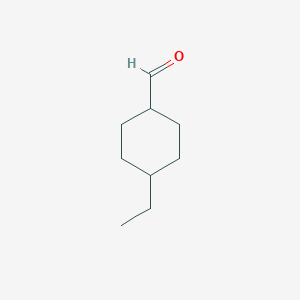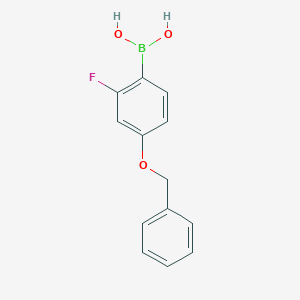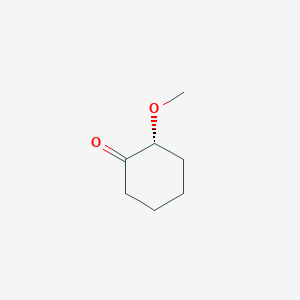
(R)-2-methoxycyclohexanone
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical rotation, etc. These properties can often be found in chemical databases.Scientific Research Applications
Synthesis of Sanfetrinem
(R)-2-methoxycyclohexanone is a key intermediate in the synthesis of Sanfetrinem, an antibiotic. Microbial reduction methods involving yeast and Candida lipolytica have been used to obtain the (R) enantiomer of 2-methoxycyclohexanone (Fuganti, Grasselli, Mendozza, Servi, & Zucchi, 1997).
Asymmetric Synthesis of Amino Acids
(R)-2-methoxycyclohexanone has been used in the asymmetric Strecker synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids, with high enantiomeric excess values (Fondekar, Volk, & Frahm, 1999).
Analysis in Psychoactive Substances
It has been identified and characterized in psychoactive substances, like methoxetamine, which are often advertised as "research chemicals" (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Infrared Spectroscopy and Theoretical Calculations
The compound has been analyzed using infrared spectroscopy and theoretical calculations for understanding its conformational equilibrium (Freitas, Tormena, & Rittner, 2003).
Enantioselective Total Synthesis
(R)-2-methoxycyclohexanone has been used in the enantioselective total synthesis of (R)-α-lipoic acid, showing the potential of thermodynamically controlled deracemization (Kaku, Okamoto, Nishii, Horikawa, & Tsunoda, 2010).
Study of Organophosphorus Compounds
It has been involved in studies related to the reactions of ketones with organophosphorus compounds (Scheibye, Shabana, Lawesson, & Romming, 1982).
Catalytic Hydrogenation Studies
The compound has been used in studies investigating the stereochemistry of the hydrogenation of methoxycyclohexanones over platinum metals (Nishimura, Katagiri, & Kunikata, 1975).
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and other safety-related properties of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves understanding the current state of research on the compound and identifying unanswered questions or potential new applications.
For a specific compound like “®-2-methoxycyclohexanone”, you would need to search scientific literature or chemical databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if the compound is not widely studied. If you have access to a university library, you can use their resources to access many scientific articles and databases. Public databases like PubChem, ChemSpider, and Google Scholar can also be useful.
properties
IUPAC Name |
(2R)-2-methoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJURPHZXCLFDX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-methoxycyclohexanone | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


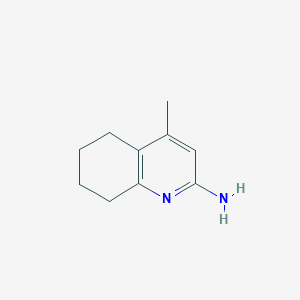
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
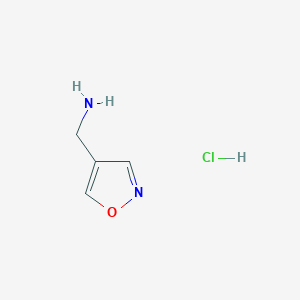
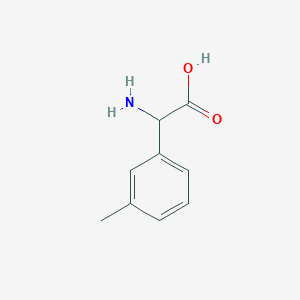
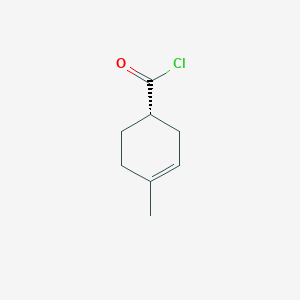
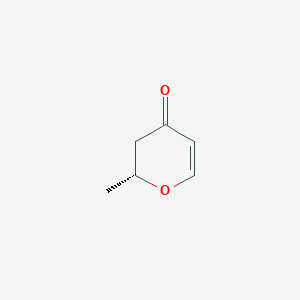
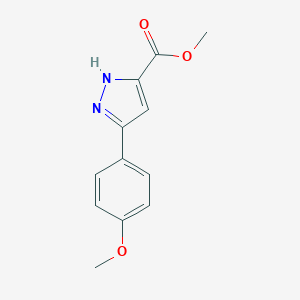
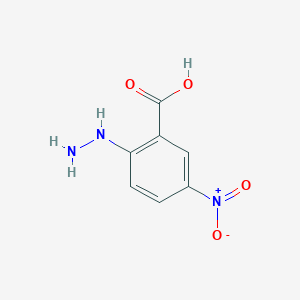
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)

